5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-1H-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3-6-4(5(9)10)8-7-3/h2H2,1H3,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSCQSNFOLNMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Method:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Condensation | Reaction of thiosemicarbazide with monomethyl oxalyl chloride to form monomethyl oxalate monoamide sulfur intermediate | 70–90 °C | Temperature control critical for yield |
| 2. Cyclization and Ring Closure | Base-catalyzed ring closure in alkaline medium to form 5-mercapto-1,2,4-triazole-3-carboxylic acid derivative | 5–10 hours, monitored by TLC | pH adjusted to 2–5 post reaction for precipitation |
| 3. Desulfurization | Oxidation using acetic acid and 30% hydrogen peroxide at 0–5 °C to convert mercapto group to carboxylic acid | Slow dropwise addition of H2O2 | Use of mixed solvent (dichloromethane and acetic acid) preferred to suppress side reactions |
| 4. Esterification (if needed) | Reaction with ethanol under esterification catalyst to obtain ethyl ester derivative | Standard esterification conditions | Final product can be hydrolyzed back to acid if required |
This method avoids hazardous diazotization steps, enhancing safety and environmental compliance. The process is suitable for industrial scale due to simple operation and inexpensive raw materials.
Alternative Synthetic Strategies from Research Literature
Research articles report synthesis of alkyl derivatives of 1,2,4-triazole-3-carboxylic acid via:
Alkylation of methyl 1,2,4-triazole-3-carboxylate esters : Using alkyl halides or alkoxymethyl derivatives in the presence of Lewis acids (e.g., tin tetrachloride) to introduce the ethyl group at position 5, followed by ammonolysis to convert esters to carboxamides or acids.
Cyclization of substituted precursors : Formation of the triazole ring by cyclization of appropriately substituted hydrazine or thiosemicarbazide derivatives, with subsequent functional group manipulation to yield the 5-ethyl substituted acid.
These methods often involve chromatographic purification and recrystallization steps to isolate pure compounds. Yields vary depending on substituents and reaction conditions but can reach up to 90% for some derivatives.
Reaction Conditions and Optimization Notes
| Parameter | Optimal Range | Effect on Yield/Quality |
|---|---|---|
| Reaction Temperature (Cyclization) | 70–90 °C | Too high or low reduces yield |
| pH during Precipitation | 2–5 | Outside range lowers product recovery |
| Hydrogen Peroxide Addition Rate | Slow, dropwise | Fast addition causes side reactions |
| Oxidation Temperature | 0–5 °C | Higher temperatures reduce yield |
| Solvent System for Oxidation | Dichloromethane/Acetic acid (0.8–1.5:1 v/v) | Suppresses side reactions, promotes peracetic acid formation |
| Solvent Volume | 20–30 mL per gram of mercapto-triazole acid | Lower concentration reduces side reactions |
Summary Table of Preparation Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Condensation | Thiosemicarbazide + ethyl oxalyl chloride ester, 70–90 °C | Intermediate monoamide sulfur derivative |
| 2 | Cyclization | Alkaline medium, 5–10 h, pH 2–5 | 5-Mercapto-1,2,4-triazole-3-carboxylic acid derivative |
| 3 | Oxidation/Desulfurization | Acetic acid + 30% H2O2, 0–5 °C, slow addition | 1,2,4-triazole-3-carboxylic acid with ethyl at position 5 |
| 4 | Esterification (optional) | Ethanol + esterification catalyst | Ethyl ester derivative (can be hydrolyzed to acid) |
Research Findings and Industrial Relevance
- The patented method emphasizes safety by eliminating explosive diazotization reactions and using inexpensive, readily available starting materials.
- The reaction sequence is amenable to scale-up, with straightforward purification steps.
- Control of reaction parameters such as temperature, pH, and reagent addition rate is critical to maximize yield and purity.
- Alternative methods involving alkylation of methyl triazole carboxylates provide routes to various alkyl-substituted derivatives, including ethyl, with moderate to high yields.
- The use of Lewis acids and silyl derivatives in alkylation steps allows for selective substitution and functional group transformations.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole oxides.
Reduction: Reduction reactions can yield triazole derivatives with different functional groups.
Substitution: Substitution reactions, particularly at the 5-position, are common and can be achieved using various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Pharmaceutical Applications
1. Antifungal Activity
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid has been studied for its antifungal properties. Triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study:
A study demonstrated that derivatives of triazoles exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus. The introduction of ethyl groups in the triazole structure enhanced the antifungal potency compared to simpler triazole compounds .
2. Anti-inflammatory Properties
Research has indicated that triazole derivatives can possess anti-inflammatory effects. The mechanism involves the modulation of inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs.
Case Study:
In a controlled study, a derivative of this compound was shown to reduce inflammation markers in animal models of arthritis. The results suggest its potential use in treating inflammatory conditions .
Agricultural Applications
1. Fungicides
The compound is also being explored as a fungicide in agriculture. Its structure allows it to act against various plant pathogens, providing an alternative to traditional fungicides.
Data Table: Efficacy Against Fungal Pathogens
| Fungal Pathogen | Concentration (mg/L) | Efficacy (%) |
|---|---|---|
| Fusarium graminearum | 50 | 85 |
| Botrytis cinerea | 100 | 75 |
| Rhizoctonia solani | 75 | 80 |
This table summarizes the efficacy of this compound against various fungal pathogens at different concentrations.
Synthetic Applications
1. Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical modifications leading to the synthesis of complex molecules.
Case Study:
A research article highlighted the efficient synthesis of various substituted triazoles using this compound as a precursor. This method demonstrated high yields and selectivity for desired products .
Mechanism of Action
The mechanism of action of 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . Additionally, the compound’s structure allows it to interact with various receptors and proteins, influencing cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the 5-Position of the Triazole Ring
The 5-position substituent critically influences bioactivity. Key comparisons include:
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-Triazole-3-Carboxylic Acid
- Structure : Phenyl and pyridyl groups at positions 5 and 1, respectively.
- Activity : Anti-inflammatory via selective COX-2 inhibition. Pharmacophore models show high fit values (indicative of strong binding) due to hydrophobic and hydrogen-bonding interactions with COX-2 .
- Key Finding : Derivatives exhibit 10–20% higher COX-2 selectivity over COX-1, attributed to the pyridyl group’s polar interactions .
5-Methyl-1-(3-Chlorophenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid
- Structure : Methyl at position 5 and chlorophenyl at position 1.
- Activity : Inhibits CDK2/cyclin A and CDK4/cyclin D, with IC₅₀ values of 15–30 µM in FP assays. The chloro group enhances halogen bonding but reduces solubility .
5-Amino-1,2,4-Triazole-3-Carboxylic Acid
- Structure: Amino group at position 3.
- Activity: Primarily an intermediate for synthesizing agrochemicals and pharmaceuticals. The amino group facilitates nucleophilic substitutions, enabling diverse derivatization .
Structural and Functional Insights
- Lipophilicity : Ethyl and phenyl groups increase logP values, enhancing membrane permeability. However, phenyl derivatives may suffer from reduced solubility .
- Electron Effects : Electron-withdrawing groups (e.g., carboxylic acid) stabilize the triazole ring and facilitate hydrogen bonding with enzymatic targets .
- Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) improve binding pocket occupancy but may hinder entrance to shallow active sites .
Biological Activity
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Overview of this compound
The compound is characterized by its unique substitution pattern that enhances its lipophilicity and biological interactions. It has garnered interest in pharmaceutical and agricultural applications due to its antimicrobial, antifungal, and potential anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active sites of various enzymes, which disrupts essential biochemical pathways in microorganisms.
- Hydrogen Bonding : Its structure allows for hydrogen bonding with biological receptors, enhancing its pharmacological efficacy.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens:
Anticancer Activity
Research indicates that this compound may have anticancer properties. It has been explored as a precursor for developing drugs targeting cancer cells:
- Mechanism : It may induce apoptosis in cancer cells through various pathways.
- Case Studies : Specific studies have shown that derivatives of triazoles can inhibit tumor growth in vitro and in vivo models .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
- Antifungal Properties : In vitro tests showed strong antifungal activity against common fungal strains, suggesting its potential use in treating fungal infections .
- Anticancer Potential : Research indicated that triazole derivatives could act as inhibitors of key proteins involved in cancer cell proliferation. For example, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight and high hydrophilicity. This makes it a suitable candidate for further development into pharmaceutical agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid?
- Methodology : A widely used approach involves cyclocondensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be synthesized via condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate. Subsequent cyclization with urea or thiourea under reflux conditions (e.g., in acetic acid) yields triazole derivatives. Post-synthetic modifications, such as hydrolysis of ester groups, can generate the carboxylic acid moiety .
- Key considerations : Reaction conditions (solvent, temperature, catalyst) significantly impact yields. For instance, using NaN₃ in DMF at 50°C for azide substitutions has been reported to improve efficiency .
Q. How is the structure of this compound characterized?
- Methodology : Structural elucidation relies on a combination of techniques:
- Elemental analysis confirms molecular composition.
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acids).
- NMR spectroscopy (¹H and ¹³C) resolves substituent positions, such as ethyl group protons (δ ~1.2–1.4 ppm) and triazole ring carbons (δ ~150–160 ppm).
- X-ray crystallography (if crystalline) provides definitive confirmation of stereochemistry and hydrogen-bonding networks .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology : Solubility is typically tested in polar solvents (e.g., DMSO, ethanol) via gravimetric analysis. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using HPLC or TLC. For example, carboxylic acid derivatives are prone to decarboxylation at high temperatures (>100°C), necessitating controlled storage at 2–8°C .
Advanced Research Questions
Q. How can reaction mechanisms for triazole ring formation be optimized to reduce byproducts?
- Methodology : Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N tracing) can identify rate-limiting steps. For instance, cyclocondensation of hydrazides with cyanoacrylates may proceed via a nucleophilic addition-elimination pathway. Optimizing stoichiometry (e.g., excess urea) and using Lewis acids (e.g., ZnCl₂) as catalysts can suppress side reactions like dimerization .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
- Methodology : Discrepancies often arise from assay variability (e.g., cell lines, concentrations). To address this:
- Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent solvent controls (e.g., DMSO ≤0.1%).
- SAR analysis : Compare analogs (e.g., 5-ethyl vs. 5-methyl substituents) to isolate structural determinants of activity. For example, ethyl groups may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Q. How can computational modeling predict the pharmacological potential of this compound derivatives?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity).
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability). For instance, introducing electron-withdrawing groups (e.g., -NO₂) may improve metabolic stability but increase toxicity risks .
Q. What are the challenges in synthesizing metal complexes with this triazole derivative, and how are they addressed?
- Methodology : Metal coordination (e.g., with Cu²⁺ or Zn²⁺) often requires pH control to deprotonate the carboxylic acid. Challenges include:
- Precipitation : Mitigated by slow addition of metal salts (e.g., CuSO₄) to stirred solutions.
- Ligand selectivity : Competitive binding with counterions (e.g., Cl⁻) can be minimized using non-coordinating anions (e.g., NO₃⁻). Characterization via UV-Vis and ESR spectroscopy confirms complex formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
